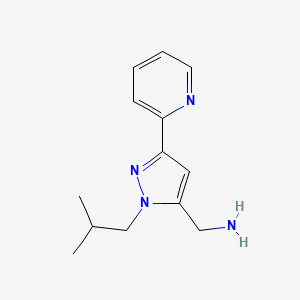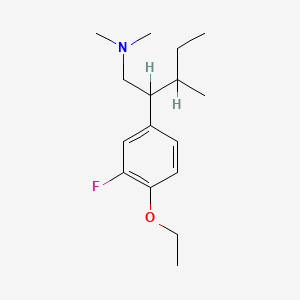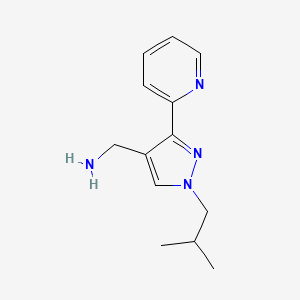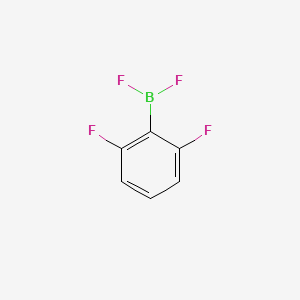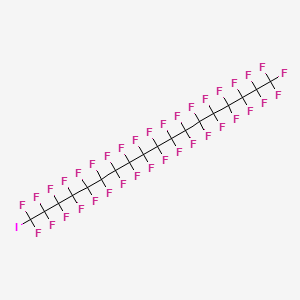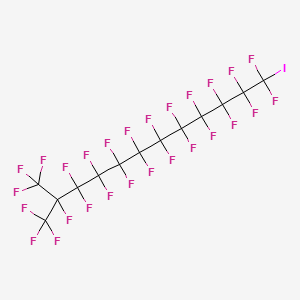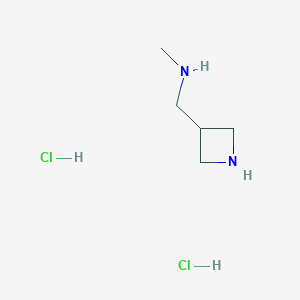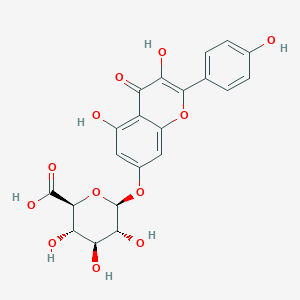
2-Phenyldecan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyldecan-2-ol is an organic compound belonging to the class of alcohols It features a phenyl group attached to the second carbon of a decanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Phenyldecan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with decan-2-one to produce this compound. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of phenyl-substituted alkenes or the use of organometallic reagents. The choice of method depends on factors such as cost, yield, and purity requirements.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyldecan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding alkanes or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: 2-Phenyldecan-2-one or 2-Phenyldecanoic acid.
Reduction: Decane or 2-Phenyldecanol.
Substitution: 2-Phenyldecyl chloride or bromide.
Aplicaciones Científicas De Investigación
2-Phenyldecan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Phenyldecan-2-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Phenylethanol: A simpler alcohol with a phenyl group attached to a two-carbon chain.
2-Phenylpropan-2-ol: Similar structure but with a shorter carbon chain.
2-Phenylbutan-2-ol: Another similar compound with a four-carbon chain.
Uniqueness: 2-Phenyldecan-2-ol stands out due to its longer carbon chain, which imparts unique physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C16H26O |
|---|---|
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
2-phenyldecan-2-ol |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-11-14-16(2,17)15-12-9-8-10-13-15/h8-10,12-13,17H,3-7,11,14H2,1-2H3 |
Clave InChI |
GUSNLPMWRILLFV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)
![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
